molecular formula C16H17ClN4 B5692961 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5692961
M. Wt: 300.78 g/mol
InChI Key: CBKYFPHXWVFQCG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at the 3-position, methyl groups at the 2- and 5-positions, and a tetramethyl-substituted amine at the 7-position.

Properties

IUPAC Name

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)15(11(2)19-21)12-7-5-6-8-13(12)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYFPHXWVFQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit significant pharmacological versatility depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, organized by substituent positions and biological activities.

Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name/ID 3-Substituent 5-Substituent 7-Amine Substituents Biological Activity Key Findings
Target Compound 2-Chlorophenyl Methyl N,N,2,5-Tetramethyl Not reported Structural similarity to anti-TB agents; potential for tailored activity
Compound 32 () 4-Fluorophenyl 4-Fluorophenyl N-(Pyridin-2-ylmethyl) Anti-M. tuberculosis IC₅₀ = 0.12 µM; low hERG liability, high microsomal stability
MPZP () 4-Methoxy-2-methylphenyl 2,5-Dimethyl N,N-Bis(2-methoxyethyl) CRF1 receptor antagonism Reduces alcohol dependence and anxiety in preclinical models
[18F]27 () 2,4-Dichlorophenyl Methyl N-Ethyl-N-(2-[18F]fluoroethyl) Radiolabeled tracer High radiochemical purity (99.4%); potential for PET imaging
Trifluoromethyl Derivatives () Varied (e.g., 4-chlorophenyl) Methyl/CF₃ N-Alkyl/N-Aryl Not specified Enhanced metabolic stability due to CF₃ groups

Structure–Activity Relationships (SAR)

  • 3-Position Substituents :

    • Electron-Withdrawing Groups : The 4-fluorophenyl group in anti-TB compounds (e.g., Compound 32) enhances potency against M. tuberculosis ATP synthase . In contrast, the target compound’s 2-chlorophenyl group may alter binding affinity due to steric and electronic differences.
    • Aromatic vs. Alkyl Substituents : CRF1 antagonists like MPZP feature bulky 4-methoxy-2-methylphenyl groups, optimizing receptor selectivity .
  • 5-Position Substituents: Anti-TB compounds often use aryl or heteroaryl groups (e.g., p-tolyl in Compound 33) for optimal activity .
  • 7-Amine Modifications :

    • N-(Pyridin-2-ylmethyl) : Critical for anti-TB activity, as seen in Compound 32, likely through hydrogen bonding with ATP synthase .
    • N,N-Dialkyl Groups : MPZP’s bis-methoxyethyl substituents improve solubility and CNS bioavailability , while the target compound’s tetramethyl groups may enhance lipophilicity.

Pharmacological Profiles

  • Anti-Mycobacterial Activity: Compounds with 3-(4-fluorophenyl) and 5-aryl substituents (e.g., Compounds 32–35) exhibit nanomolar IC₅₀ values against M. tuberculosis, with low cytotoxicity and hERG inhibition . The target compound’s 2-chlorophenyl group may confer distinct binding kinetics.
  • CNS Modulation :
    MPZP and related CRF1 antagonists demonstrate efficacy in reducing stress-induced behaviors . The target compound’s tetramethylamine group could influence blood-brain barrier penetration, though this requires experimental validation.

  • Metabolic Stability : Trifluoromethyl derivatives () show enhanced stability due to reduced oxidative metabolism . The target compound’s chloro and methyl groups may similarly improve metabolic half-life.

Biological Activity

The compound 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is C13H16ClN5C_{13}H_{16}ClN_5 with a molecular weight of approximately 273.76 g/mol. The structure includes a pyrazolo-pyrimidine core with a chlorophenyl substituent, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₅
Molecular Weight273.76 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit bacterial growth effectively. The specific mechanisms often involve interference with bacterial DNA synthesis or protein synthesis pathways.

Anticancer Potential

There is growing interest in the anticancer potential of pyrazolo[1,5-a]pyrimidines. Studies have reported that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell cycle regulation and apoptosis.

Neuroprotective Effects

Some derivatives of this compound have demonstrated neuroprotective effects in preclinical models. These effects are attributed to the ability of the compound to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference Source
AntimicrobialInhibition of DNA/protein synthesis ,
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitters

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds with a 2-chlorophenyl group exhibited enhanced activity against Gram-positive bacteria. The study utilized standard disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify the antibacterial effects.

Case Study 2: Cancer Cell Line Studies

Another significant study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines showed that treatment with these compounds led to a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

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